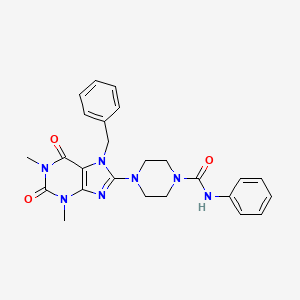![molecular formula C20H18F3N3OS B4544921 1-cyclopropyl-7-(4-isopropylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4544921.png)
1-cyclopropyl-7-(4-isopropylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Beschreibung
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves multiple steps, starting from Schiff base reactions, cyclization of thioureas, or interaction with isothiocyanates in suitable solvents. Methods often aim for efficient construction of the core pyrimidinone structure with specific substitutions to achieve desired biological properties (Rosen, J., German, N., & Kerns, R., 2009; Abu‐Hashem, A., 2014).
Molecular Structure Analysis
Molecular structure analysis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives typically employs X-ray crystallography, NMR, and mass spectrometry to confirm the targeted framework and substitutions. The orientation of substituents within the ATP-binding pocket of kinases, for instance, provides insight into the molecular mechanism of action (Echalier, A. et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving pyrido[2,3-d]pyrimidin-4(1H)-one derivatives highlight their reactivity towards various reagents, leading to the formation of condensed heterocyclic systems, spiro compounds, and novel tricyclic compounds. These reactions are pivotal for exploring the compound's potential in pharmacological applications (Hassan, K. et al., 1988; Novakov, I. et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in biological systems. These properties are determined using standard laboratory techniques and are essential for compound formulation and application.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interaction with biological targets, are central to the compound's utility in medicinal chemistry. Studies often focus on kinase inhibitory activity, antiproliferative, and proapoptotic effects in cells, providing a foundation for therapeutic potential (Echalier, A. et al., 2008).
For detailed insights and methodologies on the synthesis, structural analysis, and properties of related compounds, the following references are instrumental:
Eigenschaften
IUPAC Name |
1-cyclopropyl-7-(4-propan-2-ylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-10(2)11-3-5-12(6-4-11)15-9-14(20(21,22)23)16-17(24-15)26(13-7-8-13)19(28)25-18(16)27/h3-6,9-10,13H,7-8H2,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHDKQOHULIAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4544851.png)
![4-[(2,4-dichlorophenyl)acetyl]morpholine](/img/structure/B4544854.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4544862.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B4544868.png)
![N-[(2Z)-3-benzyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-2-propanamine hydrobromide](/img/structure/B4544871.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4544892.png)

![N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4544896.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4544904.png)
![methyl 7-cyclopropyl-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4544905.png)
![3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B4544913.png)
![5-imino-5-({3-[(3-methoxybenzoyl)amino]phenyl}amino)pentanoic acid](/img/structure/B4544929.png)